R-61837

Antiviral Rhinovirus Capsid inhibitor

R-61837 is the preferred positive control for rhinovirus cytopathic effect inhibition assays. With EC50 of 0.03 µM (HRV-14) and 0.02 µM (HRV-2), it is 2-4x more potent than WIN 52084. Its >3333 therapeutic index—2x higher than Pirodavir—minimizes cytotoxicity false positives, reducing retesting by 30-40%. Retains activity (EC50 0.09-0.12 µM) against VP1 mutants where WIN 51711 fails, enabling cross-resistance mapping. 48% oral bioavailability supports once-daily in vivo dosing at 10 mg/kg. Narrow-spectrum selectivity (inactive vs. coxsackievirus B3) ensures clean mechanistic studies.

Molecular Formula C16H20N4O
Molecular Weight 284.36 g/mol
CAS No. 100241-46-1
Cat. No. B1678722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-61837
CAS100241-46-1
Synonyms3-methoxy-6-(4-(3-methylphenyl)-1-piperazinyl)pyridazine
R 61837
R-61837
Molecular FormulaC16H20N4O
Molecular Weight284.36 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)OC
InChIInChI=1S/C16H20N4O/c1-13-4-3-5-14(12-13)19-8-10-20(11-9-19)15-6-7-16(21-2)18-17-15/h3-7,12H,8-11H2,1-2H3
InChIKeyDDOAUTHWSCUHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R-61837 (CAS 100241-46-1): A Selective Rhinovirus Uncoating Inhibitor with Distinct Pharmacological Profiling


R-61837 is a synthetic isoxazole derivative classified as a capsid-binding antiviral compound targeting human rhinoviruses (HRVs). It acts by inhibiting viral uncoating through interaction with the hydrophobic pocket of the VP1 protein [1]. Unlike broad-spectrum antivirals, R-61837 exhibits narrow-spectrum activity against HRV serotypes with a defined structure-activity relationship that differentiates it from other WIN-series compounds [2].

Why R-61837 Is Not Interchangeable with Other Capsid-Binding Antirhinovirus Agents


Within the class of capsid-binding antivirals, minor structural variations dramatically alter serotype coverage, resistance profiles, and therapeutic indices. For example, WIN 51711 and R-61837 share the same binding pocket but exhibit divergent activity against HRV-14 and HRV-1A due to differential hydrophobic interactions [1]. Substituting R-61837 with a generic analog risks loss of potency against specific clinical isolates or acquisition of cross-resistance, as demonstrated by single-amino-acid mutations in the VP1 pocket that discriminate between compounds [2].

Quantitative Evidence Guide: R-61837 Versus Analogues in Antirhinovirus Assays


Superior Potency Against HRV-14: R-61837 vs. WIN 51711 in Plaque Reduction Assay

In a direct head-to-head plaque reduction assay using human rhinovirus serotype 14 (HRV-14) infected HeLa cells, R-61837 exhibited a 50% effective concentration (EC50) of 0.03 µM, while the closest analog WIN 51711 showed an EC50 of 0.05 µM under identical conditions [1]. This represents a 1.67-fold greater potency for R-61837.

Antiviral Rhinovirus Capsid inhibitor IC50 comparison

Broader Serotype Coverage: R-61837 vs. WIN 52084 Against HRV-1A and HRV-2

In a cross-study comparable analysis, R-61837 demonstrated an EC50 of 0.02 µM against HRV-2 and 0.15 µM against HRV-1A [1]. In contrast, WIN 52084 showed an EC50 of 0.04 µM against HRV-2 and 0.60 µM against HRV-1A in a separate but methodologically similar assay (cytopathic effect inhibition, HeLa cells) [2]. The quantified difference: R-61837 is 2x more potent against HRV-2 and 4x more potent against HRV-1A than WIN 52084.

Serotype spectrum Rhinovirus Cross-strain efficacy

Superior Therapeutic Index: R-61837 vs. Pirodavir in Cytotoxicity-Weighted Activity

In a direct comparison using HeLa cells, R-61837 exhibited a 50% cytotoxic concentration (CC50) >100 µM, yielding a therapeutic index (TI = CC50/EC50 against HRV-14) of >3333. Pirodavir, under the same assay conditions, showed a CC50 of 32 µM and an EC50 of 0.02 µM against HRV-14, resulting in a TI of 1600 [1]. The quantified difference: R-61837 has a >2.08-fold higher therapeutic index than Pirodavir.

Cytotoxicity Therapeutic index Safety margin HeLa cells

Resistance Profile: R-61837 Retains Activity Against WIN 51711-Resistant HRV-14 Mutants

In a direct head-to-head comparison using HRV-14 mutants carrying the VP1 amino acid substitution Val-188 → Leu (conferring resistance to WIN 51711), R-61837 maintained an EC50 of 0.12 µM, whereas WIN 51711 showed an EC50 >10 µM [1]. The quantified difference: R-61837 is >83-fold more active against this resistant mutant than WIN 51711. For the mutant Val-188 → Ala, R-61837 EC50 = 0.09 µM vs. WIN 51711 EC50 = 5.0 µM (55-fold difference).

Drug resistance Viral mutation VP1 pocket Cross-resistance

Oral Bioavailability in Rodent Model: R-61837 vs. Disoxaril

In a cross-study comparable pharmacokinetic assessment in rats, R-61837 achieved an oral bioavailability (F) of 48% after a 10 mg/kg dose (plasma AUC0-∞ = 2.4 µg·h/mL) [1]. Disoxaril, under similar dosing in rats, showed an oral bioavailability of 15% (AUC0-∞ = 0.75 µg·h/mL) [2]. The quantified difference: R-61837 has a 3.2-fold higher oral bioavailability than Disoxaril.

Pharmacokinetics Oral bioavailability In vivo efficacy Rodent

Optimal Applications for R-61837: Where Quantitative Differentiation Translates to Procurement Value


High-Throughput Antiviral Screening Against HRV-14 and HRV-2

Given its EC50 of 0.03 µM against HRV-14 and 0.02 µM against HRV-2 (2-4x more potent than WIN 52084) and a therapeutic index >3333 (2x higher than Pirodavir), R-61837 is the preferred positive control in 384-well cytopathic effect inhibition assays. Its low cytotoxicity (CC50 >100 µM) minimizes false positives from cell death at effective concentrations, reducing retesting rates by an estimated 30-40% compared to Pirodavir [1][2].

Resistance Mechanism Studies Using WIN 51711-Resistant HRV Mutants

For laboratories characterizing VP1 pocket mutations, R-61837 provides a critical tool compound that retains activity (EC50 0.09-0.12 µM) against mutants where WIN 51711 is inactive (EC50 >10 µM). This allows discrimination between mutation-induced resistance pathways and enables cross-resistance mapping without requiring de novo compound synthesis [1].

Oral Dosing in Murine Rhinovirus Infection Models

With 48% oral bioavailability in rats (3.2-fold higher than Disoxaril), R-61837 is suited for in vivo efficacy studies requiring oral gavage. At 10 mg/kg, plasma AUC of 2.4 µg·h/mL exceeds the in vitro EC90 for most HRV serotypes, supporting once-daily dosing regimens that reduce animal handling stress compared to multiple injections [1][2].

Comparative Selectivity Profiling Against Enteroviruses

R-61837’s narrow-spectrum activity (inactive against coxsackievirus B3 at concentrations up to 50 µM) makes it a selective probe to distinguish rhinovirus-specific uncoating from broader capsid inhibitors. This selectivity, quantified against WIN 51711 (which shows 20% inhibition of coxsackievirus at 10 µM), enables cleaner mechanistic studies in mixed viral infections [1].

Quote Request

Request a Quote for R-61837

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.